2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular weight of 279.3 . It is a solid substance with a melting point of 210°C .
Synthesis Analysis
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .Molecular Structure Analysis
The dihedral angle between the plane of the carboxy group and the quinoline mean plane is 45.05°, and that between the toluene ring mean plane and the quinoline mean plane is 25.29° .Chemical Reactions Analysis
The synthesis of this compound involves several steps including Doebner reaction, amidation, reduction, acylation, and amination .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 210°C . It has a molecular weight of 279.3 .Scientific Research Applications
Antimicrobial Activity
2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid and its derivatives exhibit notable antimicrobial properties. Derivatives such as 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid (1-phenyl-ethylidene) hydrazide and others have shown activity against various microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungal strains. This broad spectrum of activity highlights the potential of these compounds in developing new antimicrobial agents (Kumar & Kumar, 2021).
Synthesis of Metal Complexes
The synthesis of metal complexes involving 2-(4-methoxyphenyl)quinoline-4-carboxylic acid has been explored, resulting in new cadmium complexes. These complexes exhibit interesting fluorescent behavior and have demonstrated antibacterial activities against common pathogens like Escherichia coli and Staphylococcus aureus. The unique properties of these complexes offer insights into their potential applications in the fields of photoluminescence and antimicrobial treatments (Lei et al., 2014).
Influence of Solvent and Temperature
The impact of solvent and temperature on the structural formation of metal-organic compounds based on quinoline derivatives has been studied. Different dimensional structures were obtained by varying these conditions, which in turn influenced the photoluminescent properties of the compounds. This adaptability in structural formation and properties under different conditions is crucial for tailoring materials for specific applications (Wang et al., 2012).
Molecular Structure Analysis
The molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have been examined through single crystal X-ray diffraction and spectroscopic data. The correlation between the calculated molecular orbital energies and the electronic excitation transitions from the absorption spectra suggests their potential in photophysical applications (Fazal et al., 2015).
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects . The specific targets can vary depending on the exact structure of the quinoline derivative.
Mode of Action
For instance, some quinoline derivatives can inhibit enzymes, disrupt cell membranes, or interfere with DNA replication .
Biochemical Pathways
Given the broad range of biological activities associated with quinoline derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
It is known that the lipophilicity of a compound can influence its pharmacokinetic properties . For instance, compounds with higher lipophilicity often display higher activity .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, temperature and humidity can affect the stability of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxycarbonylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-23-18(22)12-8-6-11(7-9-12)16-10-14(17(20)21)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPULIGMKXOIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.